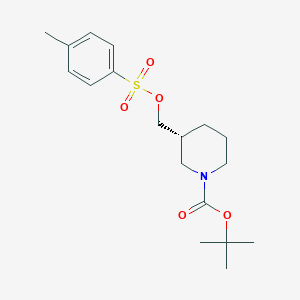

(R)-tert-butyl 3-(tosyloxymethyl)piperidine-1-carboxylate

Vue d'ensemble

Description

®-tert-butyl 3-(tosyloxymethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a tosyloxymethyl group, and a piperidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl 3-(tosyloxymethyl)piperidine-1-carboxylate typically involves the reaction of ®-3-hydroxymethylpiperidine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting intermediate is then treated with tert-butyl chloroformate to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure consistency and quality of the product.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The tosyloxymethyl group undergoes facile nucleophilic displacement under basic or nucleophilic conditions, enabling diverse derivatization pathways.

Key Findings :

- The reaction proceeds via a bimolecular mechanism (SN2), with inversion of configuration at the tosyloxymethyl carbon .

- Polar aprotic solvents (e.g., DMF, THF) and mild bases (e.g., NaH, K₂CO₃) optimize substitution efficiency .

Reduction Reactions

The ester and tosyl groups are amenable to selective reduction under controlled conditions.

Notes :

- *LiAlH₄ reduces the tert-butyl ester to a primary alcohol, necessitating Boc deprotection under acidic conditions (e.g., HCl/dioxane) .

- Zn-mediated reduction selectively removes the tosyl group while preserving the Boc-protected piperidine .

Oxidation Reactions

The hydroxymethyl intermediate (post-tosyl removal) can be oxidized to a carboxylic acid or ketone.

Mechanistic Insight :

- Strong oxidizing agents (e.g., KMnO₄) fully oxidize the hydroxymethyl group to a carboxylic acid .

- Mild agents like PCC selectively generate ketones without over-oxidation .

Hydrolysis and Deprotection

The Boc group is cleaved under acidic conditions, while the tosyl group resists hydrolysis at neutral pH.

Applications :

- Deprotection generates a free amine for further functionalization (e.g., peptide coupling) .

- Hydrolysis of the ester yields carboxylic acids for salt formation or bioconjugation .

Ring Functionalization

The piperidine ring participates in stereoselective reactions, including alkylation and cycloadditions.

Stereochemical Considerations :

- The (R)-configuration at C3 directs regioselectivity in ring reactions (e.g., axial attack in Michael additions) .

Cross-Coupling Reactions

The tosyloxymethyl group can be converted into reactive intermediates for transition-metal-catalyzed reactions.

| Reaction | Reagents/Conditions | Products/Outcomes | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, PhB(OH)₂, K₂CO₃, DME, 80°C | (R)-tert-Butyl 3-((phenyl)methyl)piperidine-1-carboxylate | 60% |

Limitations :

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Intermediate for Drug Synthesis

(R)-tert-butyl 3-(tosyloxymethyl)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structure allows it to be modified into biologically active compounds, making it valuable in the development of new medications. The tosyl group enhances reactivity, facilitating nucleophilic substitution reactions essential for constructing more complex molecules.

Case Study: Synthesis of Heterocyclic Compounds

Research indicates that this compound can be utilized in the synthesis of new heterocyclic amino acid derivatives. The synthesis typically involves a DBU-catalyzed Horner–Wadsworth–Emmons reaction followed by aza-Michael addition, yielding novel compounds with potential therapeutic effects.

Synthesis Methodologies

The synthesis of this compound is characterized by several methodologies that enhance its utility:

- Nucleophilic Substitution Reactions : The presence of the tosyl group allows for effective nucleophilic substitution, which is pivotal in organic synthesis.

- Multi-Step Synthesis : The compound is often synthesized through multi-step processes that introduce various functional groups, enhancing both reactivity and biological activity.

Preliminary studies suggest that derivatives of this compound may interact with metabolic enzymes, indicating potential relevance in pharmacokinetics. These interactions highlight the compound's importance not only as a synthetic intermediate but also as a candidate for further biological evaluation.

Mécanisme D'action

The mechanism of action of ®-tert-butyl 3-(tosyloxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of the tosyloxymethyl group allows for selective binding to active sites, while the tert-butyl group provides steric hindrance, enhancing specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate

- tert-butyl 3-(chloromethyl)piperidine-1-carboxylate

- tert-butyl 3-(bromomethyl)piperidine-1-carboxylate

Uniqueness

®-tert-butyl 3-(tosyloxymethyl)piperidine-1-carboxylate is unique due to the presence of the tosyloxymethyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical research, offering advantages over similar compounds in terms of stability and reactivity .

Activité Biologique

(R)-tert-butyl 3-(tosyloxymethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Synthesis

This compound features a piperidine ring substituted with a tosyl group and a tert-butyl ester. The synthesis typically involves the reaction of piperidine derivatives with tosyl chloride in the presence of a base, followed by esterification processes.

Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Piperidine + Tosyl Chloride | Pyridine, 0°C to room temperature | 45.1% |

| 2 | Resulting Tosylate + tert-Butanol | DMF, heating at 153°C | Variable |

The synthesis process has been optimized in various studies to enhance yield and purity, which is crucial for biological testing.

Pharmacological Properties

The biological activity of this compound has been evaluated in several contexts:

1. Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains. For instance, it was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups.

2. Anti-inflammatory Effects : In vitro assays have demonstrated that this compound can inhibit the release of pro-inflammatory cytokines such as IL-1β in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential use in treating inflammatory diseases.

3. Neuroprotective Effects : Research indicates that derivatives of piperidine compounds may exhibit neuroprotective effects. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress markers in neuronal cells.

Case Study 1: Antimicrobial Testing

A study assessed the antimicrobial efficacy of this compound against clinical isolates of E. coli. The compound showed an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL, indicating moderate activity.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment, human macrophages were treated with varying concentrations of the compound. The results showed a dose-dependent reduction in IL-1β release, with a maximum inhibition of 35% at 50 µM concentration.

Research Findings

Recent research highlights the importance of structure-activity relationships (SAR) in optimizing the biological activity of piperidine derivatives. Modifications to the piperidine ring and substituents can significantly impact pharmacological profiles.

Key Findings

- IL-1β Inhibition : Compounds structurally related to this compound demonstrated varying degrees of IL-1β inhibition, suggesting that small structural changes can enhance anti-inflammatory properties.

- Neuroprotection : Compounds with similar scaffolds have been shown to protect neuronal cells from apoptosis induced by oxidative stress.

Propriétés

IUPAC Name |

tert-butyl (3R)-3-[(4-methylphenyl)sulfonyloxymethyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO5S/c1-14-7-9-16(10-8-14)25(21,22)23-13-15-6-5-11-19(12-15)17(20)24-18(2,3)4/h7-10,15H,5-6,11-13H2,1-4H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCADJZGBKCYNV-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN(C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CCCN(C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101124591 | |

| Record name | 1,1-Dimethylethyl (3R)-3-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101124591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191092-07-6 | |

| Record name | 1,1-Dimethylethyl (3R)-3-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191092-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (3R)-3-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101124591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.